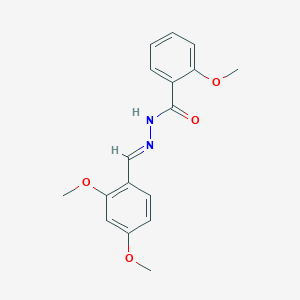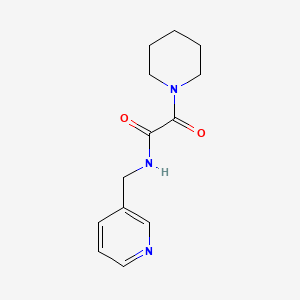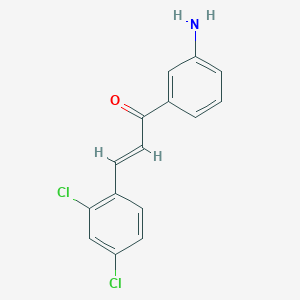![molecular formula C19H17N3O3 B3881463 4-[(1H-indol-3-ylcarbonyl)hydrazono]-4-phenylbutanoic acid](/img/structure/B3881463.png)
4-[(1H-indol-3-ylcarbonyl)hydrazono]-4-phenylbutanoic acid
Overview
Description
4-[(1H-indol-3-ylcarbonyl)hydrazono]-4-phenylbutanoic acid, also known as IPH or Indol-3-ylcarbonylphenylhydrazono butyric acid, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. IPH is a hydrazone derivative of indole-3-carboxylic acid and is structurally similar to the anti-inflammatory drug indomethacin.
Mechanism of Action
The mechanism of action of 4-[(1H-indol-3-ylcarbonyl)hydrazono]-4-phenylbutanoic acid involves the inhibition of COX-2 activity, which leads to a decrease in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and play a crucial role in pain and fever. By inhibiting COX-2 activity, 4-[(1H-indol-3-ylcarbonyl)hydrazono]-4-phenylbutanoic acid reduces inflammation and pain. 4-[(1H-indol-3-ylcarbonyl)hydrazono]-4-phenylbutanoic acid has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-[(1H-indol-3-ylcarbonyl)hydrazono]-4-phenylbutanoic acid has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has been shown to reduce inflammation and pain by inhibiting COX-2 activity, which leads to a decrease in the production of prostaglandins. 4-[(1H-indol-3-ylcarbonyl)hydrazono]-4-phenylbutanoic acid has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 4-[(1H-indol-3-ylcarbonyl)hydrazono]-4-phenylbutanoic acid has been found to exhibit antioxidant properties, which may help protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
4-[(1H-indol-3-ylcarbonyl)hydrazono]-4-phenylbutanoic acid has several advantages for lab experiments, including its simple synthesis method, high yield, and low cost. However, 4-[(1H-indol-3-ylcarbonyl)hydrazono]-4-phenylbutanoic acid has some limitations, including its poor solubility in water and its instability under acidic conditions.
Future Directions
There are several future directions for 4-[(1H-indol-3-ylcarbonyl)hydrazono]-4-phenylbutanoic acid research, including:
1. Optimization of the synthesis method to improve the yield and purity of the product.
2. Investigation of the structure-activity relationship of 4-[(1H-indol-3-ylcarbonyl)hydrazono]-4-phenylbutanoic acid derivatives to identify more potent and selective COX-2 inhibitors.
3. Evaluation of the anticancer activity of 4-[(1H-indol-3-ylcarbonyl)hydrazono]-4-phenylbutanoic acid derivatives in vivo.
4. Study of the pharmacokinetics and pharmacodynamics of 4-[(1H-indol-3-ylcarbonyl)hydrazono]-4-phenylbutanoic acid in animal models.
5. Development of 4-[(1H-indol-3-ylcarbonyl)hydrazono]-4-phenylbutanoic acid-based drug delivery systems for targeted delivery to specific tissues or cells.
In conclusion, 4-[(1H-indol-3-ylcarbonyl)hydrazono]-4-phenylbutanoic acid is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. 4-[(1H-indol-3-ylcarbonyl)hydrazono]-4-phenylbutanoic acid has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties, and its mechanism of action involves the inhibition of COX-2 activity and the activation of the caspase pathway. 4-[(1H-indol-3-ylcarbonyl)hydrazono]-4-phenylbutanoic acid has several advantages for lab experiments, including its simple synthesis method, high yield, and low cost, but it also has some limitations, including its poor solubility in water and its instability under acidic conditions. There are several future directions for 4-[(1H-indol-3-ylcarbonyl)hydrazono]-4-phenylbutanoic acid research, including the optimization of the synthesis method, investigation of the structure-activity relationship of 4-[(1H-indol-3-ylcarbonyl)hydrazono]-4-phenylbutanoic acid derivatives, and development of 4-[(1H-indol-3-ylcarbonyl)hydrazono]-4-phenylbutanoic acid-based drug delivery systems.
Scientific Research Applications
4-[(1H-indol-3-ylcarbonyl)hydrazono]-4-phenylbutanoic acid has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. 4-[(1H-indol-3-ylcarbonyl)hydrazono]-4-phenylbutanoic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain. 4-[(1H-indol-3-ylcarbonyl)hydrazono]-4-phenylbutanoic acid has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
properties
IUPAC Name |
(4Z)-4-(1H-indole-3-carbonylhydrazinylidene)-4-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c23-18(24)11-10-16(13-6-2-1-3-7-13)21-22-19(25)15-12-20-17-9-5-4-8-14(15)17/h1-9,12,20H,10-11H2,(H,22,25)(H,23,24)/b21-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQGSSXFQBRJID-PGMHBOJBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC(=O)C2=CNC3=CC=CC=C32)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\NC(=O)C2=CNC3=CC=CC=C32)/CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{4-[4-(7-nitro-9-oxo-9H-fluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]phenyl}acetamide](/img/structure/B3881392.png)
![N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B3881400.png)

![(2S)-1-{5-[5-methyl-2-(1H-pyrazol-1-yl)phenyl]-4-phenyl-1H-imidazol-1-yl}propan-2-ol](/img/structure/B3881412.png)

![8-[1-(2-thienylcarbonyl)piperidin-4-yl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3881429.png)
![4-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}benzoic acid](/img/structure/B3881431.png)
![N-[2-(2,4-dimethoxyphenyl)-1-(hydrazinocarbonyl)vinyl]-3,4,5-trimethoxybenzamide](/img/structure/B3881449.png)

![4-fluoro-N-{[1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-3-piperidinyl]methyl}benzamide](/img/structure/B3881471.png)

![4-(dimethylamino)-N'-[1-(2-furyl)ethylidene]benzohydrazide](/img/structure/B3881486.png)
